molecular formula C20H23N5O4 B2693219 3-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034582-17-5

3-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2693219
CAS RN: 2034582-17-5
M. Wt: 397.435
InChI Key: JKCQTRQDWSODGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of organic compounds often involves the formation of carbon-carbon and carbon-heteroatom bonds. The specific methods used would depend on the functional groups present in the molecule .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of organic compounds .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The functional groups present in the molecule can give clues about its reactivity .


Physical And Chemical Properties Analysis

This could involve determining the compound’s melting point, boiling point, solubility, and stability under various conditions. Spectroscopic techniques can also provide information about the compound’s electronic structure .

Scientific Research Applications

Antibacterial and Biofilm Inhibition

  • Novel bis(pyrazole-benzofuran) hybrids, possessing a structure related to the query compound and including a piperazine linker, have shown significant antibacterial efficacies against various bacterial strains, including E. coli, S. aureus, and S. mutans. One compound, in particular, demonstrated superior biofilm inhibition activities compared to Ciprofloxacin, highlighting its potential in combating bacterial biofilms and MurB enzyme inhibition, which is crucial for bacterial cell wall synthesis (Mekky & Sanad, 2020).

Synthesis and Reactivity

  • Research on the reactivity and synthesis of structurally diverse libraries from compounds sharing similarities with the query chemical has provided insights into generating a wide range of compounds with potential therapeutic applications. These compounds include dithiocarbamates, thioethers, and various heterocyclic compounds, showcasing the versatility of these chemical frameworks in synthesizing novel bioactive molecules (Roman, 2013).

Heterocyclic Chemistry

  • The transformation of related pyrazine ring systems into imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and other heterocycles has been explored, demonstrating the potential of these compounds in the development of new heterocyclic molecules with diverse biological activities (Kolar, Tiŝler, & Pizzioli, 1996).

Orthogonal Protection Strategies

  • Studies on orthogonal protection strategies for synthesizing 2-substituted piperazines reveal methodologies for preparing a variety of substituted piperazines, highlighting the utility of similar compounds in synthetic chemistry for generating molecules with potential pharmacological properties (Clark & Elbaum, 2007).

Mechanism of Action

If the compound has biological activity, studies would be conducted to determine how it interacts with biological targets. This could involve in vitro and in vivo experiments .

Safety and Hazards

Safety data would typically be obtained through toxicity studies. This could involve testing the compound in cell cultures and animal models to determine its potential for causing harm .

Future Directions

Future research could involve optimizing the synthesis of the compound, studying its reactivity in more detail, and exploring its potential uses. If the compound has biological activity, it could be further optimized to improve its potency, selectivity, and safety profile .

properties

IUPAC Name

3-[2-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-23(2)18-19(22-10-9-21-18)28-14-6-5-11-24(12-14)17(26)13-25-15-7-3-4-8-16(15)29-20(25)27/h3-4,7-10,14H,5-6,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCQTRQDWSODGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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